2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide
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Description
2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.13036271 g/mol and the complexity rating of the compound is 477. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(methylsulfanyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}pyridine-3-carboxamide , with CAS number 1060328-93-9 , is a novel chemical entity that has garnered attention for its potential biological activities. Its structure includes a pyridine core, a morpholine ring, and a methylsulfanyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C19H21N3O3S |
Molecular Weight | 371.5 g/mol |
Structure | Chemical Structure |
SMILES | CSc1ncccc1C(=O)Nc1ccc(CC(=O)N2CCOCC2)cc1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor modulator, affecting pathways related to cell proliferation and apoptosis.
Anticancer Properties
Recent research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance:
- Cell Line Testing : Studies have shown that the compound demonstrates cytotoxic effects against several human cancer cell lines, with IC50 values indicating potent activity.
- Mechanism : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It displays activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membrane integrity or inhibition of key metabolic enzymes.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Antimicrobial Assessment :
- Structure-Activity Relationship (SAR) :
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-26-19-16(3-2-8-20-19)18(24)21-15-6-4-14(5-7-15)13-17(23)22-9-11-25-12-10-22/h2-8H,9-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJDSXWNXURVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.